molecular formula C13H13NO2 B1282512 4-(Benzyloxy)-1-methyl-2-pyridone CAS No. 53937-03-4

4-(Benzyloxy)-1-methyl-2-pyridone

Cat. No. B1282512
CAS RN: 53937-03-4
M. Wt: 215.25 g/mol
InChI Key: VGZNRLNERQOPTI-UHFFFAOYSA-N
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Description

The compound "4-(Benzyloxy)-1-methyl-2-pyridone" is a chemical entity that can be derived from 4-hydroxy-6-methyl-2-pyridone through various synthetic routes and chemical reactions. It is structurally related to a range of heterocyclic compounds that have been studied for their potential pharmacological activities, including antihypertensive, antioxidant, and radioprotective properties . The compound is characterized by the presence of a benzyloxy substituent on the pyridone ring, which can influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related pyridone compounds involves various strategies, including the self-condensation of N-aryl acetoacetamides mediated by sodium persulfate, leading to polysubstituted 4-pyridones . Another method includes the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles to afford 4H-pyrano[3,2-c]pyridines . These synthetic approaches highlight the versatility of pyridone derivatives in forming complex heterocyclic structures, which can be further functionalized to obtain compounds like "4-(Benzyloxy)-1-methyl-2-pyridone."

Molecular Structure Analysis

The molecular structure of pyridone derivatives is confirmed through techniques such as X-ray diffraction analysis . The presence of substituents like the benzyloxy group can significantly alter the molecular conformation and electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyridone derivatives undergo various chemical reactions, including the formation of fused heterocyclic systems upon reaction with acetic anhydride . The introduction of electron-withdrawing or electron-donating groups can lead to changes in the reactivity of the pyridone ring, influencing the outcome of subsequent chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridone derivatives are influenced by their molecular structure. For instance, the presence of a benzyloxy group can affect the solubility and stability of the compound. The introduction of various substituents can also impact the thermal stability, dielectric constants, and mechanical properties of polyimide materials derived from pyridone-containing monomers . These properties are crucial for the potential application of "4-(Benzyloxy)-1-methyl-2-pyridone" and related compounds in pharmaceutical and material science fields.

Scientific Research Applications

Synthesis of Substituted Pyridones

4-(Benzyloxy)-1-methyl-2-pyridone is a key intermediate in the synthesis of various substituted pyridones. For instance, it has been identified as a novel cyclic intermediate in the synthesis of 1-(2-aminoethyl)-3-hydroxy-2-methyl-4(1H)-pyridone, a well-known Fe III chelator. This compound plays a crucial role in synthesizing substituted pyridones, which have diverse applications in chemistry and medicinal research (Wireko et al., 1995).

Formation of 4H-Pyrano[3,2-c]pyridines

In chemical transformations, 4-(Benzyloxy)-1-methyl-2-pyridone reacts with various compounds to form 4H-pyrano[3,2-c]pyridines. This reaction highlights its utility in creating complex chemical structures, which can be further used in drug development and synthetic chemistry (Mekheimer et al., 1997).

Antihypertensive Activity

Compounds derived from 4-(Benzyloxy)-1-methyl-2-pyridone have been studied for their potential antihypertensive activity. These compounds, particularly the chromenes derived from them, are among the most potent antihypertensives known. Their structure and activity relationship play a critical role in developing new medicinal compounds (Bergmann & Gericke, 1990).

DNA Damage and Photooxidative Studies

Research involving 4-(Benzyloxy)-1-methyl-2-pyridone extends to DNA studies as well. For example, its derivatives have been used in studies to understand the mechanisms of DNA damage and photooxidative processes, highlighting its importance in biochemical and molecular biology research (Adam et al., 2002).

Stereoselective Synthesis of Chiral Compounds

4-(Benzyloxy)-1-methyl-2-pyridone is involved in the stereoselective synthesis of chiral compounds. This aspect is crucial in creating specific enantiomers of chemical compounds, which has significant implications in pharmaceutical research and development (Etayo et al., 2008).

Crystal Engineering and Asymmetric Synthesis

This compound also plays a role in crystal engineering for absolute asymmetric synthesis. The manipulation of its crystal structure can lead to the production of optically active β-lactam derivatives, which are important in synthesizing a range of biologically active compounds (Wu et al., 1997).

Antitumor Agent Synthesis

Finally, derivatives of 4-(Benzyloxy)-1-methyl-2-pyridone have been explored for synthesizing potential antitumor agents. These studies are crucial for developing new treatments and understanding the mechanisms of action of various anticancer drugs (Reddy et al., 2018).

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as whether it’s toxic, flammable, or reactive. It also includes recommendations for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications that could be made to improve its properties or efficacy.


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properties

IUPAC Name

1-methyl-4-phenylmethoxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14-8-7-12(9-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZNRLNERQOPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546023
Record name 4-(Benzyloxy)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-1-methyl-2-pyridone

CAS RN

53937-03-4
Record name 1-Methyl-4-(phenylmethoxy)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53937-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Katagiri, M Sato, N Yoneda, S Saikawa… - Journal of the …, 1986 - pubs.rsc.org
… 4- Benzyloxy- 1 -methyl-2-pyridone (Id).-A suspension of 4benzyloxy-Zpyridone (lc) (2.59 g, 12 mmol) and dimethyl sulphate (1.76 g, 14 mmol) in 1M-aqUeOUS NaOH (14 ml) was …
Number of citations: 20 pubs.rsc.org

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